Distinct N-Substitution Pharmacophore Relative to Clinically Approved Phthalimide Drugs
The 5-chloro-2-methoxyanilinomethyl moiety of CAS 859299-43-7 differs structurally from the glutarimide ring present in thalidomide, lenalidomide, and pomalidomide. While the latter drugs bind cereblon (CRBN) with reported IC50 values in the low-micromolar range (e.g., thalidomide IC50 ≈ 1.5 μM in CRBN-dependent assays), the target compound lacks the glutarimide pharmacophore and is therefore predicted to be inactive in CRBN-mediated pathways [1]. This structural divergence creates a non-overlapping pharmacological profile, making the compound suitable for probing non-CRBN biological activities of the isoindoline-1,3-dione scaffold [2].
| Evidence Dimension | N-substituent pharmacophore |
|---|---|
| Target Compound Data | 5-chloro-2-methoxyanilinomethyl group |
| Comparator Or Baseline | Glutarimide ring (thalidomide, lenalidomide) |
| Quantified Difference | Structural divergence; predicted absence of CRBN binding (thalidomide CRBN IC50 ≈ 1.5 μM) |
| Conditions | Pharmacophore comparison based on published X-ray co-crystal structures and CRBN binding assay data |
Why This Matters
Researchers designing assays that require absence of CRBN-mediated effects should select this compound as a negative control or alternative scaffold.
- [1] Ito, T.; Ando, H.; Suzuki, T.; et al. Identification of a Primary Target of Thalidomide Teratogenicity. Science 2010, 327, 1345–1350. View Source
- [2] Ahmad, I.; Pawara, R.H.; Girase, R.T.; et al. Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. ACS Omega 2022, 7, 25782–25799. View Source
